Cadmium(II)acetatexhydrate
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Overview
Description
Cadmium(II) acetate xhydrate, also known as cadmium diacetate, is a chemical compound with the formula Cd(O₂CCH₃)₂(H₂O)₂. This compound is available in both anhydrous and dihydrate forms, with the dihydrate being more common. It appears as white or colorless crystals and is highly soluble in water and ethanol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cadmium(II) acetate xhydrate can be synthesized by treating cadmium oxide with acetic acid in the presence of water: [ \text{CdO} + 2 \text{CH}_3\text{COOH} + \text{H}_2\text{O} \rightarrow \text{Cd(O}_2\text{CCH}_3\text{)}_2(\text{H}_2\text{O})_2 ] Alternatively, it can be prepared by reacting cadmium nitrate with acetic anhydride .
Industrial Production Methods: In industrial settings, cadmium(II) acetate xhydrate is produced by dissolving cadmium metal or cadmium oxide in acetic acid, followed by crystallization to obtain the desired hydrate form .
Types of Reactions:
Oxidation: Cadmium(II) acetate xhydrate can undergo oxidation to form cadmium oxide.
Reduction: It can be reduced to elemental cadmium under specific conditions.
Substitution: The acetate ligands can be substituted by other ligands such as halides or phosphines.
Common Reagents and Conditions:
Oxidation: Typically involves heating in the presence of oxygen.
Reduction: Requires reducing agents like hydrogen gas or metals such as zinc.
Substitution: Involves reacting with halide salts or phosphine compounds under controlled conditions.
Major Products Formed:
Oxidation: Cadmium oxide (CdO)
Reduction: Elemental cadmium (Cd)
Substitution: Cadmium halides (e.g., CdCl₂) or cadmium phosphine complexes.
Scientific Research Applications
Cadmium(II) acetate xhydrate has several applications in scientific research:
Biology: Employed in studies related to metal toxicity and its effects on biological systems.
Medicine: Investigated for its potential use in cancer treatment due to its cytotoxic properties.
Industry: Utilized in the production of cadmium oxide thin films for gas sensors, phototransistors, and diodes.
Mechanism of Action
Cadmium(II) acetate xhydrate exerts its effects primarily through the release of cadmium ions (Cd²⁺). These ions can interact with various cellular components, leading to oxidative stress, disruption of calcium signaling, and interference with cellular signaling pathways such as Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) . These interactions can result in cellular damage, apoptosis, and carcinogenesis.
Comparison with Similar Compounds
- Cadmium chloride (CdCl₂)
- Cadmium bromide (CdBr₂)
- Cadmium iodide (CdI₂)
- Zinc acetate (Zn(O₂CCH₃)₂)
- Mercury(II) acetate (Hg(O₂CCH₃)₂)
- Silver acetate (Ag(O₂CCH₃))
Comparison: Cadmium(II) acetate xhydrate is unique due to its high solubility in water and ethanol, making it more versatile for various applications compared to its halide counterparts. Additionally, its ability to form coordination polymers with acetate ligands interconnecting cadmium centers distinguishes it from other cadmium compounds .
Properties
IUPAC Name |
cadmium(2+);diacetate;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H4O2.Cd.H2O/c2*1-2(3)4;;/h2*1H3,(H,3,4);;1H2/q;;+2;/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNYWDYNPPTGLP-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].O.[Cd+2] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8CdO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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